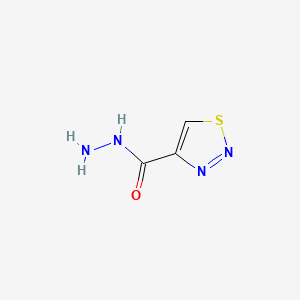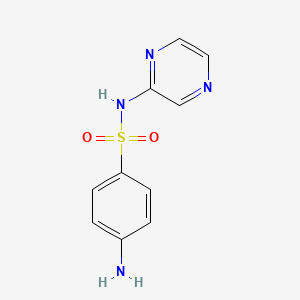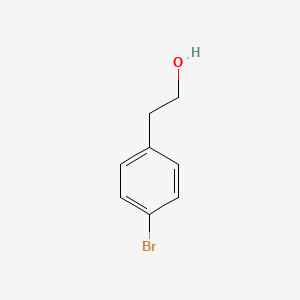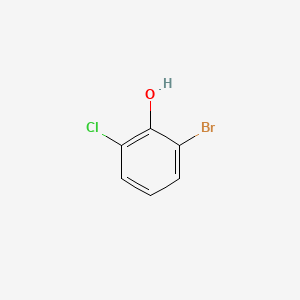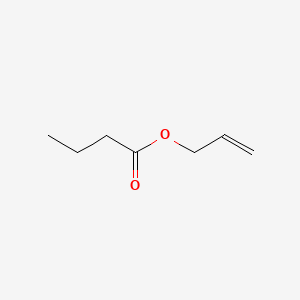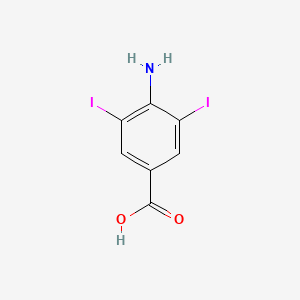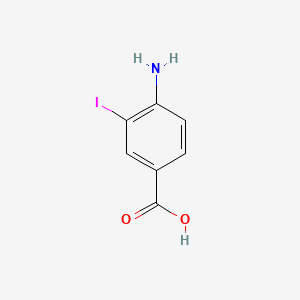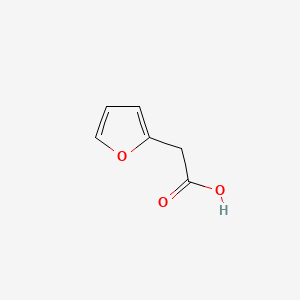
Furan-2-carbonsäure
Übersicht
Beschreibung
Furan-2-acetic acid (FAA) is an organic compound that has been used in numerous scientific research applications. It is a colorless liquid with a sweet smell, and it is soluble in water and alcohol. FAA is a member of the furan family, and it is an important intermediate in the synthesis of many other organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. FAA is also used in the laboratory as a reagent for various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furan-Derivate, einschließlich Furan-2-carbonsäure, haben eine signifikante antibakterielle Aktivität gezeigt . Sie sind sowohl gegen grampositive als auch gramnegative Bakterien wirksam . Der Furan-Kern ist eine wesentliche Synthesetechnik bei der Suche nach neuen Medikamenten, da furan-basierte Medikamente eine bemerkenswerte therapeutische Wirksamkeit aufweisen .
Medizinische Chemie
This compound ist ein wertvoller Baustein für die Synthese verschiedener organischer Moleküle. Sie hat potentielle Anwendungen in der Pharmakologie, wo Forscher ihre Reaktivität nutzen können, um verschiedene komplexe Moleküle zu synthetisieren.
Materialwissenschaften
Im Bereich der Materialwissenschaften kann this compound als Vorläufer oder Baustein bei der Synthese verschiedener Materialien verwendet werden. Ihre einzigartige chemische Struktur ermöglicht die Herstellung komplexer Moleküle mit verschiedenen Eigenschaften.
Agrochemikalien
This compound findet auch Anwendungen im Bereich der Agrochemikalien. Ihre Derivate können bei der Synthese verschiedener agrochemischer Produkte eingesetzt werden.
Lebensmittelwissenschaft
This compound hat einen signifikanten Einfluss auf den Geschmack von Lebensmitteln . Insbesondere wurde sie als ein wichtiger Beitrag zu den sensorischen und aromatischen Eigenschaften von geröstetem Kaffee identifiziert, die Aspekte wie Süße und Röstaromen in gerösteten Kaffeebohnen beeinflussen .
Risikobewertung und -minderung
Angesichts der potenziellen Karzinogenität von Furane beim Menschen konzentrierten sich mehrere Studien auf die Bewertung des Furangehalts in verschiedenen Lebensmittelprodukten . This compound als Furan-Derivat ist ebenfalls Gegenstand dieser Beurteilungen. Es wurden verschiedene Strategien zur Minderung entwickelt, die darauf abzielen, die Exposition gegenüber Furane durch die Nahrung zu reduzieren .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Furan-2-acetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between furan-2-acetic acid and cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with other biomolecules . Additionally, furan-2-acetic acid can form covalent bonds with proteins, potentially altering their function and leading to various biochemical effects .
Cellular Effects
Furan-2-acetic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, furan-2-acetic acid can modulate the activity of certain transcription factors, leading to changes in gene expression . It can also impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through different pathways . These effects can vary depending on the type of cell and the concentration of furan-2-acetic acid.
Molecular Mechanism
The molecular mechanism of action of furan-2-acetic acid involves its interaction with various biomolecules. At the molecular level, furan-2-acetic acid can bind to enzymes and proteins, leading to enzyme inhibition or activation . For example, it can inhibit the activity of certain metabolic enzymes, thereby affecting the overall metabolic flux . Additionally, furan-2-acetic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of furan-2-acetic acid can change over time. The stability and degradation of furan-2-acetic acid are important factors that influence its long-term effects on cellular function. Studies have shown that furan-2-acetic acid can degrade over time, leading to the formation of various degradation products . These degradation products can have different biochemical effects compared to the parent compound. Additionally, long-term exposure to furan-2-acetic acid in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of furan-2-acetic acid can vary with different dosages in animal models. At low doses, furan-2-acetic acid may have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects . For example, high doses of furan-2-acetic acid have been associated with liver toxicity and other adverse effects in animal models . These threshold effects highlight the importance of dosage considerations in the study of furan-2-acetic acid.
Metabolic Pathways
Furan-2-acetic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels . Additionally, furan-2-acetic acid can participate in oxidation-reduction reactions, contributing to its role in cellular metabolism .
Transport and Distribution
The transport and distribution of furan-2-acetic acid within cells and tissues are mediated by various transporters and binding proteins. Furan-2-acetic acid can be transported across cell membranes by specific transporters, facilitating its distribution within different cellular compartments . Additionally, binding proteins can influence the localization and accumulation of furan-2-acetic acid within cells . These transport and distribution mechanisms are crucial for understanding the overall biochemical effects of furan-2-acetic acid.
Subcellular Localization
The subcellular localization of furan-2-acetic acid can affect its activity and function. Furan-2-acetic acid can be localized to specific cellular compartments, such as the cytosol and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct furan-2-acetic acid to specific organelles . The subcellular localization of furan-2-acetic acid can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSRZETUSAOIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181864 | |
| Record name | Furan-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2745-26-8 | |
| Record name | 2-Furanacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2745-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-2-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan-2-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURAN-2-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2XFE1JTO5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some notable naturally occurring derivatives of Furan-2-acetic acid and what are their origins?
A1: Several naturally occurring Furan-2-acetic acid derivatives have been identified, primarily as microbial metabolites. * Carlosic acid (4-butyryl-2,5-dihydro-3-hydroxy-5-oxo-furan-2-acetic acid) is produced by the fungus Penicillium charlesii NRRL 1887. Its absolute configuration has been determined to be S. []* Carolic acid (3,4-dihydro-8-methylfuro[3,4-b]oxepin-5,6(2H,8H)-di-one) is another fungal metabolite. []* Furanomycin, an antibiotic, exists as (+)-(αS, 5S, 2R)-α-amino (2,5-dihydro-5-methyl)furan-2-acetic acid. Its structure was confirmed through X-ray crystallography of its N-acetyl derivative. []
Q2: How do microorganisms metabolize chlorinated benzoates, and what role do Furan-2-acetic acid derivatives play in this process?
A2: Pseudomonas species can utilize chlorinated benzoates as their sole carbon and energy source. [, ] They employ a catabolic pathway similar to chlorophenoxyacetate degradation, involving enzymes like dihydrodihydroxybenzoate dehydrogenase, catechol 1,2-dioxygenase, and muconate cycloisomerase. [] Interestingly, co-metabolism of 3,5-dimethylbenzoate by chlorobenzoate-induced Pseudomonas cells leads to the accumulation of 2,5-dihydro-2,4-dimethyl-5-oxo-furan-2-acetic acid. [] This suggests that Furan-2-acetic acid derivatives are intermediates in the breakdown pathway of certain aromatic compounds. Further research showed that the cometabolism of 3-methylbenzoate and methylcatechols by a 3-chlorobenzoate utilizing Pseudomonas leads to the accumulation of (+)-2,5-dihydro-4-methyl- and (+)-2,5-dihydro-2-methyl-5-oxo-furan-2-acetic acid. []
Q3: What synthetic routes have been explored for the preparation of Furan-2-acetic acid derivatives?
A3: Various synthetic strategies have been developed, often focusing on specific substitutions on the furan ring. * A synthesis for (S)-2,5-dihydro-3-hydroxy-5-oxofuran-2-acetic acid and its methyl ester has been reported, enabling the biomimetic synthesis of (S)-carlosic acid. []* Research has explored the synthesis of compounds like 4-(carbethoxy)-5-alkyl- and 5-phenyl furan-2-acetic acids and their methyl esters. []* Synthetic routes to more complex structures, such as 2-carboxybenzo(b)furan-3-acetic acid and 3-carboxybenzo(b)furan-2-acetic acid, have also been described. []
Q4: Have there been studies on the structural characterization of 3-phenylbenzo(b)furan-2-acetic acid?
A4: Yes, research has led to a revision of the initially proposed structures for 3-phenylbenzo(b)furan-2-acetic acid and its cyclization products. [] This highlights the importance of careful structural elucidation in organic synthesis.
Q5: What is the environmental impact of chlorinated phenols, and how are microorganisms involved in their degradation?
A5: Chlorinated phenols are considered environmental pollutants. Pseudomonas sp. B 13 has been shown to utilize and co-oxidize chlorinated phenols. [] This suggests the potential of specific microorganisms in the bioremediation of these pollutants.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


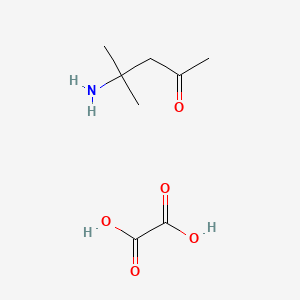
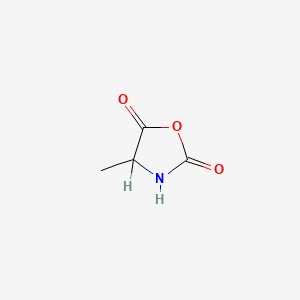
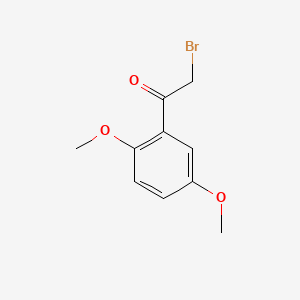
![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)

